![molecular formula C7H4BrN3O2 B12956620 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and bromination . Another method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by protection of the NH group with PMB-Cl to produce the key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization reactions.
PMB-Cl: Used for protecting the NH group.
Diethyl ethoxy methylenemalonate: Used in the initial synthesis step.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Biological Research: The compound’s derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and its derivatives involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling pathways, which include Ras/Erk, PLC-γ, and PI3K/Akt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with potential medicinal applications.
Pyrazoloquinolines: Compounds with a similar pyrazole-pyridine fusion, used in various pharmacological studies.
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position, which confer distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Eigenschaften
Molekularformel |
C7H4BrN3O2 |
|---|---|
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3-2-9-11-6(3)10-5(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
FOLCJACWWCYPKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=NC(=C1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


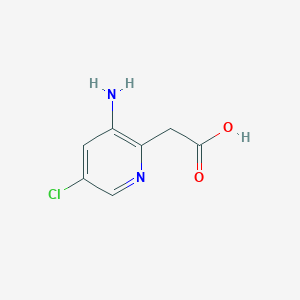
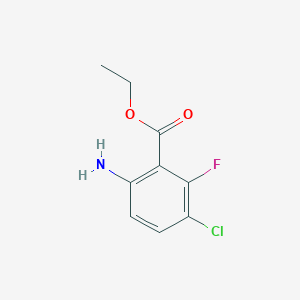
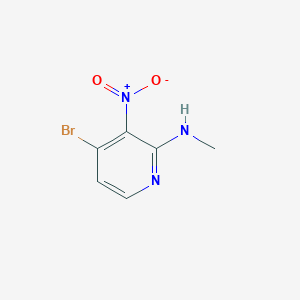


![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

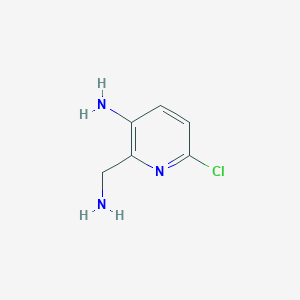

![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)


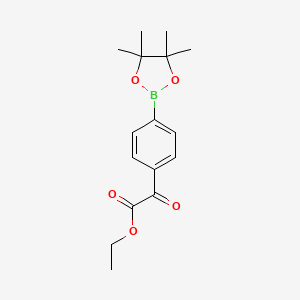
![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)
